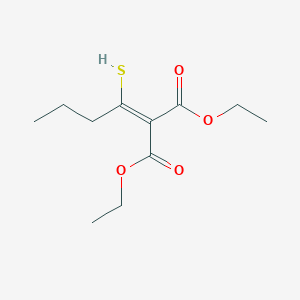
Diethyl (1-sulfanylbutylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1-sulfanylbutylidene)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a sulfanyl group attached to a butylidene moiety, which is further connected to a propanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-sulfanylbutylidene)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-sulfanylbutylidene)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of various ester derivatives.
Scientific Research Applications
Diethyl (1-sulfanylbutylidene)propanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfanyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl (1-sulfanylbutylidene)propanedioate involves its interaction with various molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the ester groups can undergo hydrolysis or substitution reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A commonly used malonic ester with similar reactivity but lacks the sulfanyl group.
Diethyl (1-thiobutylidene)propanedioate: Similar structure but with a thiol group instead of a sulfanyl group.
Uniqueness
Diethyl (1-sulfanylbutylidene)propanedioate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential applications compared to other malonic esters. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
89745-59-5 |
|---|---|
Molecular Formula |
C11H18O4S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
diethyl 2-(1-sulfanylbutylidene)propanedioate |
InChI |
InChI=1S/C11H18O4S/c1-4-7-8(16)9(10(12)14-5-2)11(13)15-6-3/h16H,4-7H2,1-3H3 |
InChI Key |
NYDAWYQIJIQOCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(C(=O)OCC)C(=O)OCC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















